XL44

Targeted Protein Degradation hRpn13 Molecular Glue

XL44 is a dual-function molecular glue degrader targeting hRpn13 Pru (DepC50: 11.9 µM) and depleting KEN box proteins (PCLAF/RRM2) without inhibiting the proteasome core. Unlike bortezomib/carfilzomib, XL44 offers a less toxic therapeutic window. The inactive analog XL5 serves as a critical negative control. Ideal for apoptosis pathway dissection, multidrug-resistant cancer models (OVCAR-4/5 IC50 established), and in vivo xenograft studies.

Molecular Formula C23H17FN2O3
Molecular Weight 388.4 g/mol
Cat. No. B12367362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXL44
Molecular FormulaC23H17FN2O3
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=C3C4=C(C=CC(=C4)F)NC3=O
InChIInChI=1S/C23H17FN2O3/c1-29-18-8-5-15(6-9-18)22(27)25-17-4-2-3-14(11-17)12-20-19-13-16(24)7-10-21(19)26-23(20)28/h2-13H,1H3,(H,25,27)(H,26,28)/b20-12-
InChIKeyUOTAUCCFVUPGRQ-NDENLUEZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XL44 Chemical Probe: hRpn13 Binder with Dual Apoptosis Induction for Multiple Myeloma and Drug-Resistant Cancer Research


XL44 is a structure-based designed small molecule that functions as a potent and specific binder of the proteasome subunit hRpn13. It covalently engages the hRpn13 Pru domain at Cys88, inducing ubiquitin-dependent depletion of hRpn13 Pru and hRpn13-dependent apoptosis in multiple myeloma cells. Unlike conventional proteasome inhibitors, XL44 also exhibits a distinct, hRpn13-independent mechanism by depleting a select group of KEN box-containing proteins, including PCLAF and RRM2, which restricts cell viability [1]. It is an early-stage pre-clinical candidate with demonstrated in vivo efficacy in xenograft models and is being developed as an oral therapeutic agent [2].

Why Generic Substitution Fails: The Functional Selectivity of XL44 Cannot Be Replicated by Proteasome Inhibitors or Standard hRpn13 Binders


Direct substitution of XL44 with either FDA-approved proteasome inhibitors (e.g., bortezomib, carfilzomib) or alternative hRpn13-targeting molecules is scientifically unjustified due to a fundamental divergence in mechanism and effect. Proteasome inhibitors broadly block the catalytic activity of the 20S core particle, leading to generalized cytotoxicity and dose-limiting toxicities [1]. In contrast, XL44 acts upstream as a molecular glue degrader, selectively depleting hRpn13 Pru and a restricted subset of KEN box proteins without disrupting overall proteasome function, thereby offering a potentially less toxic therapeutic window [2]. Furthermore, other hRpn13 binders like XL5 lack the unique dual functionality of XL44; XL5 binds hRpn13 Pru but does not induce its degradation nor triggers the PCLAF/RRM2 depletion axis that defines XL44's activity [3]. These mechanistic distinctions are quantifiable and non-interchangeable, as detailed in the evidence below.

Quantitative Evidence for XL44: Comparative Data on hRpn13 Depletion, KEN-Box Targeting, and In Vivo Efficacy


Direct hRpn13 Pru Depletion Activity: XL44 vs. XL5

XL44 is a bona fide hRpn13 Pru degrader, in contrast to its structural analog XL5. Quantitative analysis of hRpn13 Pru protein levels in RPMI 8226 cells treated with XL44 showed a concentration-dependent depletion with a half-maximal depletion concentration (DepC50) of 11.9 µM. In direct comparison, the parent compound XL5, which also binds the same Pru domain, does not induce hRpn13 Pru degradation at any tested concentration, confirming a functional divergence between the two molecules [1].

Targeted Protein Degradation hRpn13 Molecular Glue

Dual Targeting of PCLAF and RRM2: A Unique KEN-Box Degradation Signature

Beyond hRpn13, XL44 uniquely depletes a restricted set of KEN box-containing proteins, notably PCLAF and RRM2, via a ubiquitin-independent mechanism. This is a distinct activity not shared by proteasome inhibitors or the parent compound XL5. Tandem Mass Tag mass spectrometry (TMT-MS) identified PCLAF and RRM2 among a highly select group of proteins that are significantly depleted in RPMI 8226 cells after 24 h treatment with 20 µM XL44 [1]. This dual-targeting capacity underpins its ability to restrict cell viability even in cells where hRpn13 is genetically ablated, as demonstrated by siRNA experiments [2].

PCLAF RRM2 KEN-box Proteomics

In Vivo Efficacy: Tumor Growth Inhibition in Multiple Myeloma Xenograft Models

XL44 has demonstrated significant in vivo anti-tumor activity. Early pre-clinical studies in xenograft multiple myeloma models show that oral administration of XL44 leads to reduced tumor size [1]. This establishes a proof-of-concept for its potential as an orally bioavailable therapeutic agent targeting hRpn13 and associated pathways. The ability to achieve tumor reduction in an animal model is a critical differentiator from many early-stage chemical probes and a key selection criterion for translational research programs.

In Vivo Xenograft Multiple Myeloma Tumor Reduction

Selective Cytotoxicity Profile: Activity in Multidrug-Resistant Cancer Cell Lines

XL44 exhibits potent, concentration-dependent restriction of cell viability in several cancer cell lines, including those with multidrug resistance. The reported IC50 values are: 2.3 µM for MCF7 breast cancer cells, 3.9 µM for multidrug-resistant OVCAR-4 ovarian cancer cells, and 7.1 µM for metastatic OVCAR-5 ovarian cancer cells . This profile suggests that XL44 may overcome certain resistance mechanisms that limit the efficacy of other chemotherapeutic agents, making it a valuable tool for studying drug-resistant cancer models.

Drug Resistance Ovarian Cancer Breast Cancer Cytotoxicity

Recommended Research Applications for XL44: Where Its Unique Dual-Targeting Mechanism Provides a Clear Scientific Advantage


Investigating hRpn13-Dependent Apoptosis and Pru Domain Biology

Researchers seeking to elucidate the specific role of the hRpn13 Pru domain in apoptosis signaling should use XL44. Its ability to deplete hRpn13 Pru with a DepC50 of 11.9 µM, while being genetically required for apoptosis induction (as shown by rescue experiments in trRpn13-MM2 cells), provides a robust, quantitative tool for dissecting this pathway [1]. The availability of the inactive binder XL5 as a perfect negative control for degradation studies further strengthens experimental design [1].

Probing the Function of KEN Box Proteins PCLAF and RRM2 in Cancer Cell Viability

For studies focused on PCLAF (PCNA clamp-associated factor) or RRM2 (ribonucleoside-diphosphate reductase subunit M2), XL44 is an invaluable chemical probe. It is currently the only known small molecule capable of depleting these proteins through a ubiquitin-independent, KEN box-dependent mechanism [2]. Its dual activity allows for the investigation of hRpn13-independent effects on cell viability, as demonstrated by its continued efficacy in cells where hRpn13 is genetically ablated [3]. This makes XL44 essential for defining the biological functions of PCLAF and RRM2 in cancer.

Pre-Clinical Evaluation of hRpn13-Targeted Therapies in Drug-Resistant and Metastatic Cancer Models

Drug discovery programs focused on overcoming multidrug resistance or targeting metastatic disease should consider XL44 for in vivo proof-of-concept studies. Its established IC50 values in multidrug-resistant (OVCAR-4) and metastatic (OVCAR-5) ovarian cancer cell lines, combined with its oral bioavailability and demonstrated in vivo tumor reduction in xenograft models, position it as a strong lead candidate for translational research .

Comparative Studies on Proteasome-Targeting Strategies to Mitigate Dose-Limiting Toxicities

Investigators seeking less toxic alternatives to FDA-approved proteasome inhibitors (e.g., bortezomib, carfilzomib) should use XL44. By targeting the upstream ubiquitin receptor hRpn13 rather than the proteasome's catalytic core, XL44 is hypothesized to cause less systemic toxicity [4]. Comparative toxicology studies between XL44 and standard proteasome inhibitors can provide crucial data for the development of safer myeloma therapeutics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for XL44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.